molecular formula C10H3Cl2F4NO2 B15159031 2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol CAS No. 653569-95-0

2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol

Cat. No.: B15159031
CAS No.: 653569-95-0
M. Wt: 316.03 g/mol
InChI Key: ONFDRGGKKUJMCT-UHFFFAOYSA-N
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Description

2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol is a halogenated phenolic compound featuring a poly-substituted aromatic core. Its molecular formula is C₁₀H₃Cl₂F₄NO₂, with a molar mass of 316.04 g/mol . The structure comprises a phenol ring substituted at positions 2 (chloro), 4 (fluoro), and 5 (1,2-oxazole ring). The isoxazole moiety is further substituted with a 4-chloro and 5-trifluoromethyl group.

Properties

CAS No.

653569-95-0

Molecular Formula

C10H3Cl2F4NO2

Molecular Weight

316.03 g/mol

IUPAC Name

2-chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol

InChI

InChI=1S/C10H3Cl2F4NO2/c11-4-2-5(13)3(1-6(4)18)8-7(12)9(19-17-8)10(14,15)16/h1-2,18H

InChI Key

ONFDRGGKKUJMCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)F)C2=NOC(=C2Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-nitrophenol with trifluoromethylated reagents under controlled conditions to introduce the trifluoromethyl group. Subsequent steps may include chlorination and cyclization reactions to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation may yield quinones or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several heterocyclic agrochemicals, differing in core rings, substituents, and functional groups. Key analogues include:

Compound Name Molecular Formula Molar Mass (g/mol) Core Structure Key Substituents Functional Groups Potential Applications References
2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol (Target) C₁₀H₃Cl₂F₄NO₂ 316.04 Phenol + Isoxazole Cl, F, CF₃ Phenolic -OH Pesticide precursor
Esafoxolaner C₂₅H₁₅ClF₆N₃O₃ ~554.85 Aryl Isoxazoline CF₃, Cl-phenyl Amide, Isoxazoline Veterinary acaricide
Ethyl 2-chloro-3-(2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl)propanoate C₁₆H₁₄Cl₂F₃N₃O₃ 436.20 Triazolone + Propanoate Cl, F, CF₂H, triazolone Ester, Triazolone Herbicide
Flupropacil (Isopropyl 2-chloro-5-(1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoate) C₁₇H₁₅ClF₃N₂O₄ 409.76 Pyrimidinone + Benzoate Cl, CF₃, pyrimidinone Ester, Pyrimidinone Plant growth regulator
4-[4-chloro-5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-cyclohexylpiperidine-1-carboxamide C₂₂H₂₄ClFN₂O₂ 426.89 Piperidine + Oxazole Cl, F-phenyl, cyclohexyl Carboxamide, Oxazole Pharmaceutical lead

Key Observations :

  • Core Heterocycles: The target’s isoxazole ring differs from esafoxolaner’s isoxazoline (saturated vs. unsaturated) and flupropacil’s pyrimidinone. These variations influence ring stability and π-π stacking interactions .
  • Substituent Patterns: All compounds feature Cl and CF₃ groups, enhancing lipophilicity and resistance to metabolic degradation. However, the phenolic -OH in the target contrasts with esters (flupropacil, ) or amides (piperidine carboxamide, ), altering acidity and solubility .
Physicochemical Properties
  • Acidity: The phenolic -OH in the target compound confers higher acidity (pKa ~10) than esters (e.g., flupropacil, pKa ~2–4 for ester hydrolysis) or amides, influencing formulation stability .
  • Lipophilicity: LogP values are elevated across all compounds due to halogenation (Cl, F) and CF₃ groups. However, the target’s phenolic -OH may reduce logP compared to esafoxolaner’s fully aromatic system .
  • Thermal Stability: Trifluoromethyl groups enhance thermal stability, but the phenolic -OH may reduce oxidative stability compared to esters or ethers .

Biological Activity

2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes multiple halogen substituents and an oxazole moiety. The molecular formula is C13H8Cl2F4N2O, and it possesses notable properties such as high lipophilicity due to the trifluoromethyl group, which may enhance its biological interactions.

PropertyValue
Molecular Weight324.51 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (partition coefficient)High (indicative of lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • CRF Receptor Antagonism : The compound has been studied as a potential antagonist for corticotropin-releasing factor (CRF) receptors, which play a crucial role in stress response and anxiety disorders. In vitro studies indicate that it can inhibit CRF-induced signaling pathways, thereby reducing stress-related behaviors in animal models .
  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The presence of halogen atoms enhances its reactivity with microbial cell membranes, leading to increased permeability and cell death .
  • Anti-inflammatory Effects : Research suggests that the compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on CRF Antagonism : A study demonstrated that administration of this compound in stressed rodents resulted in a significant reduction in anxiety-like behaviors compared to control groups. The results indicated a dose-dependent effect on CRF receptor inhibition .
  • Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anti-inflammatory Activity : In a model of induced inflammation, treatment with the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in therapeutic applications for inflammatory diseases .

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